REACTION_CXSMILES
|
C(OC([N:8]1[CH2:11][CH:10]([C:12]2[S:13][CH:14]=[C:15]([CH3:17])[N:16]=2)[CH2:9]1)=O)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[NH:8]1[CH2:11][CH:10]([C:12]2[S:13][CH:14]=[C:15]([CH3:17])[N:16]=2)[CH2:9]1.[ClH:18] |f:3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CC(C1)C=1SC=C(N1)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |